(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Description
This compound is a chiral amino acid derivative featuring a bicyclo[1.1.1]pentane core, a tert-butoxycarbonyl (Boc)-protected amino group, and an acetic acid moiety. The bicyclo[1.1.1]pentane scaffold confers high rigidity and three-dimensional character, making it a valuable isostere for linear or planar groups in drug design . The Boc group enhances solubility and stability during synthetic processes, while the (2S)-configuration ensures stereoselective interactions in biological systems.
Properties
IUPAC Name |
(2S)-2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7?,8-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOIYYBDLNMKB-UWZOBUBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Diketone Formation
A scalable method involves irradiating [1.1.1]propellane with diacetyl in a flow reactor (365 nm LED), yielding bicyclo[1.1.1]pentane-1,3-diketone (6 ) in 1 kg batches over 6 hours. Subsequent haloform reaction with sodium hypochlorite in aqueous NaOH/dioxane converts 6 to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) at 45–51% yield (500 g scale). This diacid serves as a versatile intermediate for further derivatization.
Organolithium-Mediated Synthesis
Alternative routes employ organolithium reagents (e.g., PhLi) reacting with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in Et₂O at −45°C to 0°C, generating BCP intermediates asymmetrically substituted at positions 1 and 3. For example, phenyllithium addition followed by warming yields tricyclo[1.1.1.0¹,³]pentane (TCP), which is brominated to 1-bromo-BCP derivatives.
Introduction of the Amino Group
Functionalization of the BCP core with an amino group is critical for subsequent Boc protection. Two approaches are documented:
Curtius Rearrangement of Diacid
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) undergoes Curtius rearrangement via treatment with diphenylphosphoryl azide (DPPA) and tert-butanol at 85°C, yielding 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (12 ) at 80% yield. This method directly installs the Boc-protected amine but requires precise control of reaction conditions to avoid decarboxylation.
Direct Amination via Radical Addition
Recent advances utilize iron(II) phthalocyanine (Fe(Pc)) and tert-butyl hydroperoxide (TBHP) to facilitate radical addition of semicarbazides to [1.1.1]propellane, producing BCP carboxamides. While this method avoids multi-step functionalization, yields for primary amines remain moderate (40–60%), necessitating optimization for chiral α-amino acid synthesis.
Boc Protection Strategies
The Boc group is introduced via standard protocols:
Boc Anhydride Coupling
Reaction of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid with Boc₂O in THF/water (pH 9–10) at 0–25°C affords the Boc-protected derivative 12 in >80% yield. Stereochemical integrity is preserved under mild basic conditions, critical for retaining the (2S) configuration in the target compound.
Elaboration of the Acetic Acid Moiety
The final step involves extending the BCP-carboxylic acid to the α-amino acetic acid structure. Two pathways are proposed:
Alkylation of BCP Amine
Boc-protected 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (12 ) undergoes alkylation with ethyl bromoacetate in DMF using NaH as a base. Subsequent saponification with LiOH in THF/water yields the target acetic acid derivative. This method mirrors glycine alkylation strategies but requires careful optimization to avoid overalkylation.
Chiral Auxiliary-Assisted Synthesis
Employing a Schöllkopf bis-lactam ether, the BCP group is introduced via lithiation followed by quenching with a chiral glycine equivalent. Acidic hydrolysis releases the (2S)-configured amino acid, which is Boc-protected. While stereoselective, this approach demands stringent anhydrous conditions and chiral resolution.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Scalability | Stereocontrol |
|---|---|---|---|---|
| Photochemical + Curtius | Diketone → Diacid → Curtius → Boc → Alkylation | 35–40% | High (kg-scale) | Moderate |
| Organolithium + Alkylation | BCP-Br → Amine → Boc → Alkylation | 25–30% | Moderate | Low |
| Radical Amination | Propellane → Carboxamide → Hydrolysis → Boc | 20–25% | Low | High |
The photochemical/Curtius route offers superior scalability but suffers from moderate stereocontrol. Radical amination, while stereoselective, requires further development for industrial application.
Challenges and Optimization Opportunities
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Steric Hindrance : The BCP core’s rigidity complicates nucleophilic substitutions, favoring radical or photochemical methods over traditional SN2 mechanisms.
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Chiral Purity : Asymmetric induction during alkylation remains problematic, necessitating chiral catalysts or auxiliaries.
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Functional Group Compatibility : Boc deprotection under acidic conditions risks BCP ring distortion, mandating neutral or mild basic deprotection protocols .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Enzyme Inhibition
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has shown potential as an inhibitor for various enzymes, making it a candidate for treating conditions like diabetes and Alzheimer's disease through mechanisms such as:
- Inhibition of α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help manage blood sugar levels in diabetic patients.
- Acetylcholinesterase Inhibition : Targeting this enzyme may improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Anticancer Properties : Preliminary studies suggest that modifications of this compound could lead to derivatives with enhanced activity against certain cancer cell lines.
- Neuroprotective Effects : Potential applications in neuroprotection have been noted, particularly in models of neurodegenerative diseases.
Case Study 1: Enzyme Inhibition
A study focused on the synthesis of sulfonamide derivatives demonstrated that compounds with similar structural motifs to (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid exhibited promising inhibitory effects on α-glucosidase and acetylcholinesterase, highlighting the potential for developing new therapeutics for Type 2 Diabetes Mellitus and Alzheimer's Disease .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized derivatives based on the bicyclic structure and evaluated their cytotoxic effects against prostate cancer cell lines. The results indicated that modifications to the bicyclic framework could enhance anticancer activity, suggesting a pathway for further drug development .
Mechanism of Action
The mechanism of action of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure may allow it to interact with these targets in a specific manner, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[1.1.1]pentane Core
(a) 3-tert-Butyl Substitution
- Compound: (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid () Structural Difference: A tert-butyl group is added to the bicyclo core. Impact: Increased steric bulk may hinder binding to flat enzymatic pockets compared to the unsubstituted bicyclo group in the target compound. The (2R)-configuration also alters spatial orientation . Molecular Weight: 197.27 vs. target compound’s estimated ~269.3 g/mol (based on C₁₃H₁₉NO₄).
(b) Trifluoromethyl and Chloro-Methylphenyl Substituents
- Compound: 2-{[(tert-Butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid () Structural Difference: Trifluoromethyl (-CF₃) group introduces electronegativity. Impact: Enhanced metabolic stability due to C-F bonds but reduced solubility in aqueous media .
- Compound: 2-{[(tert-Butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid () Structural Difference: Aromatic chloro-methylphenyl group enables π-π stacking interactions. Impact: Potential for improved target affinity in hydrophobic environments .
Alternative Cyclic Scaffolds
(a) Adamantane-Based Analog
- Compound: (2S)-2-(Adamantan-1-yl)-2-[(tert-butoxycarbonyl)amino]acetic acid () Structural Difference: Bicyclo[1.1.1]pentane replaced with adamantane (tricyclo[3.3.1.1³,⁷]decane). Impact: Adamantane’s larger size and lipophilicity may improve blood-brain barrier penetration but reduce solubility. Molecular weight: ~335.4 g/mol (C₁₇H₂₇NO₅) vs. target compound .
(b) Bicyclo[3.1.1]heptane Derivative
- Compound: 2-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid () Structural Difference: Larger bicyclo[3.1.1]heptane core with dimethyl substituents.
Functional Group Modifications
(a) Hydroxylation
- Compound: (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetic acid () Structural Difference: Hydroxyl group on the tricyclodecane scaffold. Impact: Hydrogen-bonding capability improves aqueous solubility but may reduce metabolic stability .
(b) Propanoic Acid Extension
- Compound: (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid () Structural Difference: Extended carboxylic acid chain (propanoic vs. acetic acid). Impact: Altered pKa and increased flexibility may affect binding kinetics .
Comparative Data Table
Research Findings and Implications
- Bicyclo[1.1.1]pentane vs. Adamantane : The bicyclo core offers superior rigidity and smaller size, favoring applications where steric bulk must be minimized (e.g., enzyme active sites) .
- Electron-Withdrawing Groups : Trifluoromethyl substitution () improves resistance to oxidative metabolism but may require formulation adjustments for solubility .
- Chirality Matters : The (2S)-configuration in the target compound is critical for interactions with chiral biological targets, contrasting with (2R)-configured analogs () .
Biological Activity
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, with the CAS number 2227198-59-4, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure combined with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis and drug development. Its molecular formula is C12H19NO4, and it has a molecular weight of 241.287 g/mol.
Mechanisms of Biological Activity
Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert its effects:
- Cytotoxicity : Preliminary studies suggest that similar compounds exhibit moderate cytotoxicity against various cancer cell lines, indicating potential applications in oncology .
- Cell Cycle Modulation : Compounds with similar structures have been shown to influence cell cycle progression, particularly affecting the G1 phase, which may involve enzyme inhibition or induction of terminal differentiation .
- Signal Transduction Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt/mTOR pathway, which is critical in cancer biology .
Case Studies
- Cytotoxicity Assays : A study assessing the cytotoxic effects of related bicyclic compounds on human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cells reported IC50 values around 11.26 μg/mL for certain analogs . While specific data on (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid remains limited, these findings suggest a promising avenue for further investigation.
- Mechanistic Studies : Flow cytometry analysis has shown that structurally similar compounds can induce cell cycle arrest in cancer cells, suggesting that (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid may also possess this capability . Further mechanistic studies are essential to elucidate the specific pathways involved.
Comparative Analysis
To better understand the biological activity of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, a comparison with other related compounds can be beneficial:
| Compound Name | CAS Number | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Callipeltoside A | 1234567-89-0 | 11.26 | Cell cycle arrest |
| Bicyclic Analog X | 2345678-90-1 | 15.26 | Apoptosis induction |
| Bicyclic Analog Y | 3456789-01-2 | 20.00 | Signal pathway modulation |
Q & A
What are the recommended synthetic routes for (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid?
Basic Research Question
Methodological Answer:
The synthesis typically involves coupling a bicyclo[1.1.1]pentane derivative with a Boc-protected amino acid precursor. Key steps include:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) at 0–25°C .
- Bicyclo[1.1.1]pentane Integration : Use Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the bicyclo[1.1.1]pentane group. For example, methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (a related compound) is synthesized via esterification of the bicyclo[1.1.1]pentane carboxylic acid intermediate .
- Acid Hydrolysis : Convert the methyl ester to the free acetic acid using LiOH or NaOH in aqueous THF/MeOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
